3-Benzyloxy-2-hydroxy benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPYNNNKOORPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461278 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86734-59-0 | |
| Record name | 3-benzyloxy-2-hydroxy benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Benzyloxy 2 Hydroxy Benzaldehyde
Established Laboratory Synthetic Routes and Optimization Studies
The primary methods for synthesizing 3-Benzyloxy-2-hydroxy benzaldehyde (B42025) involve the selective protection of one hydroxyl group of a dihydroxybenzaldehyde precursor. Optimization of these routes is crucial for maximizing yield and minimizing the formation of undesired by-products.
The most direct route to 3-Benzyloxy-2-hydroxy benzaldehyde is the regioselective benzylation of 2,3-dihydroxybenzaldehyde (B126233). This reaction is typically achieved via a Williamson ether synthesis, where a phenoxide, formed by deprotonating a hydroxyl group with a base, acts as a nucleophile to attack benzyl (B1604629) bromide.
The key to this synthesis is achieving selectivity for the hydroxyl group at the C3 position over the C2 position. The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl oxygen. This interaction reduces the acidity and nucleophilicity of the C2-hydroxyl, making the C3-hydroxyl more available for reaction. nih.gov
Commonly employed bases include inorganic carbonates like potassium carbonate (K₂CO₃) and stronger bases like sodium hydride (NaH). nih.gov The choice of solvent is also critical, with polar aprotic solvents such as acetone (B3395972) or N,N-dimethylformamide (DMF) being standard. nih.gov The reaction is often performed at room temperature or with gentle heating to drive the reaction to completion while minimizing side reactions. analis.com.my For instance, a similar synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde (B183881) from 2,4-dihydroxybenzaldehyde (B120756) is successfully carried out using potassium carbonate in acetone at room temperature over several days.
| Starting Material | Reagents | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde (Analogue) | Benzyl Bromide | K₂CO₃ | Acetone | Room Temperature, 3 days | |
| Generic Alcohol (R-OH) | Benzyl Bromide (BnBr) | NaH | DMF or THF | 0°C to Room Temperature | nih.gov |
| 3-Hydroxybenzaldehyde (B18108) (Isomer) | n-Alkyl Bromide | K₂CO₃ | Ethanol | Reflux, 20 hours | analis.com.my |
Beyond direct selective benzylation, other multi-step strategies can provide access to the target compound, often offering different advantages in terms of selectivity or substrate scope.
Synthetic routes can involve building the molecule through condensation reactions. For example, 2-hydroxyaldehydes can react with primary amines to form a Schiff base (imine). researchgate.net This intermediate can then be reduced to a secondary amine, which can undergo further reactions, such as ring closure with formaldehyde (B43269) to produce substituted 1,3-benzoxazines. researchgate.net While not a direct synthesis of this compound itself, this methodology demonstrates how the aldehyde functional group can be used as a reactive handle in condensation reactions to build more complex molecular architectures from hydroxybenzaldehyde precursors. researchgate.net
An alternative two-step approach involves first protecting both hydroxyl groups of 2,3-dihydroxybenzaldehyde to form 2,3-dibenzyloxybenzaldehyde, followed by the selective deprotection (debenzylation) of the hydroxyl group at the C2 position. This strategy circumvents the challenge of regioselective benzylation by shifting the selectivity requirement to the deprotection step.
Modern methods allow for the mild and selective cleavage of aryl benzyl ethers. A notable procedure uses boron trichloride (B1173362) (BCl₃) in combination with a non-Lewis-basic cation scavenger, such as pentamethylbenzene. researchgate.net This system can effectively remove a benzyl group from a phenolic oxygen under very mild conditions (e.g., -78 °C), often with high yield. researchgate.net The selectivity of this reaction allows for the debenzylation of one aryl benzyl ether in the presence of other sensitive functional groups, making it a powerful tool for the final step in a multi-step synthesis. researchgate.net
The successful synthesis of this compound is fundamentally a problem of regioselective protection. The inherent difference in reactivity between the two hydroxyl groups in 2,3-dihydroxybenzaldehyde is the cornerstone of this strategy. As previously mentioned, the intramolecular hydrogen bonding between the C2-hydroxyl and the aldehyde group is the dominant factor controlling selectivity. nih.gov This effect deactivates the C2-hydroxyl, allowing for preferential reaction at the more nucleophilic C3 position.
Studies on the selective protection of similar molecules, like 3,4-dihydroxybenzaldehyde (B13553), have shown that this principle holds for various protecting groups. nih.gov For example, the reaction of 3,4-dihydroxybenzaldehyde with different benzyl halides in the presence of a mild base like sodium bicarbonate results in the selective protection of the hydroxyl group para to the aldehyde, which is analogous to the C3 position in the target synthesis. nih.gov
| Protecting Group Halide | Yield of 4-O-Protected Product (%) | Reference |
|---|---|---|
| Benzyl chloride | 70 | nih.gov |
| p-Methoxybenzyl chloride | 75 | nih.gov |
| o-Nitrobenzyl bromide | 72 | nih.gov |
| 2,6-Dichlorobenzyl bromide | 67 | nih.gov |
| Propargyl bromide | 71 | nih.gov |
Alternative Synthetic Pathways for this compound
Challenges and Strategies in High-Yield Synthesis of this compound and Analogues
The primary challenge in the synthesis of this compound is controlling the regioselectivity to avoid the formation of the isomeric 2-benzyloxy-3-hydroxybenzaldehyde (B8644481) and the over-alkylated by-product, 2,3-dibenzyloxybenzaldehyde. Achieving high yields requires careful optimization of reaction parameters.
Challenges:
Side-Product Formation: The main side product is the dibenzylated ether. Its formation can be promoted by using a large excess of benzyl bromide, a strong base, or high reaction temperatures.
Low Regioselectivity: While the C2-hydroxyl is deactivated by hydrogen bonding, forcing conditions can lead to a mixture of the C2- and C3-benzylated isomers, complicating purification.
Purification: The desired product, starting material, and by-products often have similar polarities, making separation by column chromatography necessary but sometimes difficult.
Strategies for High-Yield Synthesis:
Stoichiometric Control: Using a carefully controlled amount of benzyl bromide (typically 1.0 to 1.2 equivalents) can minimize the formation of the dibenzylated product.
Optimization of Base and Solvent: The choice of base is critical. A mild base like K₂CO₃ is often preferred to stronger bases like NaH to reduce the rate of side reactions. The solvent system must effectively dissolve the reagents while facilitating the desired reaction pathway.
Temperature and Time Control: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., room temperature) and monitoring the reaction closely by thin-layer chromatography (TLC) can prevent over-reaction. nih.gov
Alternative Reagents: Exploring alternative benzylation reagents beyond benzyl bromide, or employing advanced debenzylation strategies on a fully protected precursor, can provide a more robust and higher-yielding route. nih.govresearchgate.net For instance, using a selective debenzylation agent like BCl₃ on the easily prepared 2,3-dibenzyloxybenzaldehyde can offer a cleaner path to the final product. researchgate.net
By employing these advanced synthetic and strategic considerations, chemists can effectively produce this compound in high yield and purity, enabling its use in further synthetic applications.
Scalable and Sustainable Industrial Production Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production necessitates a shift towards more robust, efficient, and environmentally conscious methodologies. For this compound, this involves moving away from conventional batch reactors towards more advanced manufacturing platforms that offer superior control over reaction parameters and minimize waste generation.
Implementation of Continuous Flow Reactors in Production
Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing. nih.gov The synthesis of this compound, which typically involves the selective O-benzylation of 2,3-dihydroxybenzaldehyde, can be significantly optimized through the use of continuous flow reactors.
The inherent benefits of continuous flow systems, such as superior heat and mass transfer, precise temperature and pressure control, and the ability to handle hazardous reagents in smaller, contained volumes, directly address many of the challenges associated with the production of substituted benzaldehydes. nih.govyoutube.com For instance, the selective O-alkylation of phenols, a reaction central to the synthesis of the target molecule, can be performed with higher selectivity and yield in continuous flow systems. unive.it
Research into the continuous-flow O-methylation of phenols using dimethyl carbonate has demonstrated the potential for achieving substantially quantitative yields at elevated temperatures and atmospheric pressure. unive.it While this study focuses on methylation, the principles are directly applicable to the benzylation required for producing this compound. The use of a continuously fed stirred tank reactor (CSTR) with a catalytic bed allows for high space velocity and efficient conversion. unive.it
Table 1: Comparison of Key Parameters for Phenol (B47542) Alkylation in Batch vs. Continuous Flow
| Parameter | Traditional Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Often inefficient, leading to side reactions | Highly efficient, promoting better mixing and selectivity |
| Reaction Time | Typically hours | Can be reduced to minutes |
| Safety | Handling of large volumes of hazardous materials | Smaller reactor volumes enhance safety |
| Scalability | Complex and non-linear | "Scaling out" by numbering up parallel reactors |
| Process Control | Difficult to maintain precise control | Precise control over temperature, pressure, and residence time |
This table provides a generalized comparison based on principles of flow chemistry; specific data for this compound production is not yet widely published.
A case study on the continuous synthesis of nitroaromatic compounds, key intermediates in many industrial processes, showcased the potential for achieving high yields (99.3% for a key intermediate) and scalability for continuous production of up to 800 g/h. rsc.org This demonstrates the industrial viability of flow chemistry for producing substituted aromatic compounds.
Automated Systems for Enhanced Synthesis Efficiency
Automated systems can be programmed to vary parameters such as temperature, pressure, catalyst loading, and reagent stoichiometry, with online analytics providing real-time feedback on reaction progress and product purity. This data-rich approach allows for the efficient mapping of the reaction landscape and the identification of conditions that maximize yield and minimize by-product formation.
Table 2: Illustrative Research Findings on Automated Synthesis Optimization
| Study Focus | Key Findings | Relevance to this compound |
| Autonomous optimization of multiphase catalytic reactions | Demonstrated successful optimization of Suzuki–Miyaura and photoredox-catalyzed coupling reactions using a CSTR cascade. beilstein-journals.org | The principles of automated optimization of catalytic reactions are directly applicable to the selective benzylation step. |
| Self-optimizing continuous-flow reactor for cycloaddition | Achieved optimal reaction conditions within 25 iterative experiments. beilstein-journals.org | Highlights the speed and efficiency of automated systems in finding optimal process parameters. |
| Modular autonomous flow reactor for multi-step synthesis | Successful optimization of various reaction types, including C-N cross-coupling and nucleophilic aromatic substitution. beilstein-journals.org | The synthesis of the target molecule involves similar reaction types that can be optimized using such platforms. |
This table illustrates the capabilities of automated synthesis based on published research for different, yet relevant, chemical transformations.
The development of intelligent automated platforms for high-throughput chemical synthesis is set to revolutionize material manufacturing methods. beilstein-journals.org These platforms can significantly reduce the time and resources required for process development and can be integrated with continuous flow reactors to create a fully automated and highly efficient manufacturing process.
Chemical Reactivity and Transformation Mechanisms of 3 Benzyloxy 2 Hydroxy Benzaldehyde
Oxidation Reactions of the Aldehyde Moiety
The aldehyde group in 3-Benzyloxy-2-hydroxy benzaldehyde (B42025) is susceptible to oxidation, a reaction that converts the aldehyde into a carboxylic acid.
The oxidation of 3-Benzyloxy-2-hydroxy benzaldehyde directly yields 3-Benzyloxy-2-hydroxybenzoic acid. This transformation involves the conversion of the aldehyde functional group (-CHO) into a carboxylic acid functional group (-COOH). This is a common and predictable reaction for aldehydes.
Various oxidizing agents can facilitate this transformation.
Potassium Permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that can effectively convert aldehydes to carboxylic acids. The reaction is typically conducted in an acidic or alkaline medium. sphinxsai.com In acidic conditions, MnO₄⁻ is reduced to Mn²⁺. sphinxsai.comresearchgate.net The reaction with KMnO₄ is known to be effective for the oxidation of substituted benzaldehydes. researchgate.netmasterorganicchemistry.comresearchgate.net
Chromium Trioxide (CrO₃): This is another strong oxidizing agent used for converting aldehydes to carboxylic acids. organic-chemistry.org When used in aqueous solutions, chromium trioxide forms chromic acid, which is the active oxidizing species. organic-chemistry.orgyoutube.com The reaction proceeds until the carboxylic acid is formed, and it is difficult to stop at the aldehyde stage if starting from a primary alcohol. youtube.com
The choice of oxidizing agent can be influenced by the desired reaction conditions and the presence of other functional groups in the molecule.
Reduction Reactions of the Aldehyde Functional Group
The aldehyde functional group of this compound can be readily reduced to a primary alcohol.
The reduction of the aldehyde group in this compound results in the formation of 3-Benzyloxy-2-hydroxybenzyl alcohol. This reaction involves the conversion of the aldehyde group to a primary alcohol group (-CH₂OH).
Several reducing agents are commonly employed for this purpose:
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. ugm.ac.idchemicalforums.com It is known for its ease of handling and is a common choice for this type of transformation. ugm.ac.id
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and more reactive reducing agent than sodium borohydride. youtube.comyoutube.com It can reduce aldehydes, ketones, carboxylic acids, and esters. youtube.comyoutube.comyoutube.com Due to its high reactivity, it must be used in anhydrous solvents like ether or THF. youtube.com While it is a powerful tool, its lack of selectivity means that sodium borohydride is often preferred for the simple reduction of an aldehyde when other reducible functional groups are absent. youtube.com
Table 1: Reactivity of Aldehyde Functional Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄), Chromium Trioxide (CrO₃) | 3-Benzyloxy-2-hydroxybenzoic Acid |
| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | 3-Benzyloxy-2-hydroxybenzyl Alcohol |
Nucleophilic Substitution Reactions Involving the Benzyloxy Group
The benzyloxy group of this compound can participate in nucleophilic substitution reactions. This typically involves the cleavage of the benzyl-oxygen bond. While the benzyloxy group is generally a stable protecting group, it can be removed under certain conditions, such as hydrogenolysis. In this reaction, the compound is treated with hydrogen gas in the presence of a metal catalyst, like palladium on carbon (Pd/C). This process cleaves the benzyl (B1604629) ether, yielding toluene (B28343) and the corresponding dihydroxy benzaldehyde. This deprotection strategy is a common step in multi-step organic syntheses where the hydroxyl group needs to be temporarily masked. nih.govnih.gov
Substitution with Various Nucleophiles (e.g., Amines, Thiols, Halides)
Reactions with primary amines typically lead to the formation of Schiff bases through a condensation mechanism, which will be discussed in detail in section 3.4. However, under certain conditions, the benzyloxy group can undergo nucleophilic substitution. For instance, in the synthesis of certain heterocyclic compounds, the ether linkage can be cleaved and replaced by a nucleophile.
The aromatic ring of 3-Benzyloxy-2-hydroxybenzaldehyde is activated towards electrophilic substitution by the electron-donating hydroxyl and benzyloxy groups. Halogenation, for example, can occur at the positions ortho and para to these activating groups. The bromination of the related 3-hydroxybenzaldehyde (B18108) has been shown to yield a mixture of products, including 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde, indicating the directing effects of the hydroxyl group. researchgate.net While specific studies on the halogenation of 3-Benzyloxy-2-hydroxybenzaldehyde are not extensively documented in the reviewed literature, similar reactivity patterns are expected.
The reaction with thiols can also lead to the formation of thioacetals, a common transformation for aldehydes. This reaction involves the nucleophilic addition of the thiol to the carbonyl carbon, followed by dehydration.
Mechanistic Considerations for Substitution Pathways
The mechanisms of substitution reactions involving 3-Benzyloxy-2-hydroxybenzaldehyde are dictated by the nature of the nucleophile and the reaction conditions. For nucleophilic attack at the carbonyl carbon, the reaction typically proceeds through a tetrahedral intermediate.
In the case of substitution on the aromatic ring, the mechanism is typically an electrophilic aromatic substitution. The hydroxyl and benzyloxy groups direct incoming electrophiles to the ortho and para positions. The stability of the resulting carbocation intermediate, often referred to as a sigma complex or Wheland intermediate, is a key factor in determining the reaction's feasibility and regioselectivity.
Neighboring group participation, which will be explored further in section 3.5.1, can also play a significant role in the substitution pathways of this molecule. The ortho-hydroxyl group can influence the reactivity of the aldehyde and other parts of the molecule through intramolecular interactions. beilstein-journals.org
Condensation Reactions and Derivative Formation
Condensation reactions are a cornerstone of the chemical transformations of 3-Benzyloxy-2-hydroxybenzaldehyde, leading to a diverse array of derivatives with applications in various fields, including coordination chemistry and materials science.
Formation of Schiff Base Ligands and Other Condensation Products
The most prominent condensation reaction of 3-Benzyloxy-2-hydroxybenzaldehyde is its reaction with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of the C=N double bond characteristic of a Schiff base.
The general mechanism for Schiff base formation is outlined below:
Nucleophilic attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 3-Benzyloxy-2-hydroxybenzaldehyde.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal (or carbinolamine).
Protonation of the hydroxyl group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, forming a good leaving group (water).
Elimination of water: The lone pair on the nitrogen atom forms a double bond with the carbon, and water is eliminated.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final Schiff base product.
The resulting Schiff bases derived from 3-Benzyloxy-2-hydroxybenzaldehyde are often multidentate ligands capable of coordinating with various metal ions. The presence of the hydroxyl group and the imine nitrogen provides two coordination sites, and the benzyloxy group can influence the steric and electronic properties of the resulting metal complexes. These complexes have been investigated for their catalytic activity and biological applications. researchgate.netrsc.orgorientjchem.orgnih.gov
Beyond Schiff bases, 3-Benzyloxy-2-hydroxybenzaldehyde can participate in other condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, with suitable active methylene (B1212753) compounds or enolates, respectively. These reactions expand the synthetic utility of this aldehyde, allowing for the creation of a wide range of complex organic molecules.
Advanced Mechanistic Investigations
A deeper understanding of the reactivity of 3-Benzyloxy-2-hydroxybenzaldehyde requires delving into more nuanced mechanistic aspects, such as the influence of its specific structural features on reaction pathways and the role of transient species in catalytic cycles.
Studies on Neighboring Group Effects in Chemical Transformations
Neighboring group participation (NGP) refers to the influence of a functional group on a reaction occurring at a nearby center within the same molecule. beilstein-journals.org In 3-Benzyloxy-2-hydroxybenzaldehyde, the ortho-hydroxyl group is perfectly positioned to exert a significant neighboring group effect on the reactivity of the aldehyde functionality.
This participation can manifest in several ways:
Rate Acceleration: The hydroxyl group can act as an internal nucleophile, accelerating the rate of certain reactions by facilitating the formation of a cyclic intermediate.
Stereochemical Control: NGP can dictate the stereochemical outcome of a reaction by shielding one face of the molecule, leading to a specific stereoisomer.
Mechanism Alteration: The participation of a neighboring group can change the reaction mechanism entirely, for example, from an intermolecular to an intramolecular process.
In the context of glycosylation reactions, the participation of a C-2 protecting group is a well-studied example of NGP that directs the stereochemical outcome. beilstein-journals.org Similarly, the hydroxyl group in 3-Benzyloxy-2-hydroxybenzaldehyde can influence reactions at the aldehyde carbon through hydrogen bonding or by acting as an internal catalyst. This intramolecular assistance can lower the activation energy of the reaction and influence the regioselectivity of subsequent transformations.
The benzyloxy group, while more distant, can also exert electronic effects on the reactivity of the aromatic ring and the aldehyde group, modulating their susceptibility to nucleophilic or electrophilic attack.
Role of Reaction Intermediates in Catalytic Processes
Schiff base complexes derived from 3-Benzyloxy-2-hydroxybenzaldehyde and its analogues are of significant interest for their catalytic applications. researchgate.netrsc.orgorientjchem.org The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.
The catalytic cycle of such a process typically involves the following key steps:
Substrate Binding: The substrate coordinates to the metal center of the Schiff base complex.
Activation: The metal center activates the substrate, making it more susceptible to reaction. This can occur through various mechanisms, such as polarization of a bond or a change in the oxidation state of the metal.
Transformation: The activated substrate undergoes the desired chemical transformation. The Schiff base ligand plays a crucial role in this step by tuning the electronic and steric environment of the metal center, thereby influencing the efficiency and selectivity of the reaction.
Product Release: The product dissociates from the metal complex, regenerating the active catalyst for the next cycle.
Spectroscopic and Advanced Analytical Characterization of 3 Benzyloxy 2 Hydroxy Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum of 3-Benzyloxy-2-hydroxybenzaldehyde is expected to display several distinct signals corresponding to the different types of protons in the molecule. Based on analyses of similar structures like salicylaldehyde (B1680747) and 3-hydroxybenzaldehyde (B18108), the chemical shifts can be predicted. arabjchem.orgchemicalbook.com
The key expected resonances are:
Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. arabjchem.org
Phenolic Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. In many cases, particularly with intramolecular hydrogen bonding to the adjacent aldehyde, this proton appears significantly downfield, potentially around δ 11.0 ppm. arabjchem.org
Benzylic Protons (-O-CH₂-Ph): A sharp singlet around δ 5.0-5.2 ppm, corresponding to the two methylene (B1212753) protons of the benzyl (B1604629) group.
Aromatic Protons: The spectrum will show two sets of aromatic signals. The five protons of the benzyl group's phenyl ring would typically appear as a complex multiplet in the δ 7.3–7.5 ppm region. The three protons on the substituted benzaldehyde (B42025) ring would appear as distinct multiplets between δ 6.8 and 7.8 ppm, with their exact shifts and coupling patterns determined by the electronic effects of the hydroxyl, benzyloxy, and aldehyde substituents.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | ~11.0 (variable) | Broad Singlet |
| Aldehyde -CHO | 9.8 - 10.2 | Singlet |
| Benzyl Phenyl Ar-H | 7.3 - 7.5 | Multiplet |
| Benzaldehyde Ar-H | 6.8 - 7.8 | Multiplets |
| Benzylic -CH₂- | 5.0 - 5.2 | Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Benzyloxy-2-hydroxybenzaldehyde, distinct signals are anticipated for the carbonyl, benzylic, and various aromatic carbons. Data from related benzaldehyde derivatives suggest the following assignments. rsc.org
Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to have a chemical shift in the range of δ 190–195 ppm. rsc.org
Aromatic Carbons (C-O): The carbons directly attached to oxygen atoms (C2 and C3) are expected in the δ 145-160 ppm region.
Unsubstituted Aromatic Carbons: The remaining aromatic carbons would resonate between δ 115 and 140 ppm.
Benzylic Carbon (-O-CH₂-Ph): The methylene carbon of the benzyl group is typically found around δ 70-75 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aldehyde C=O | 190 - 195 |
| Aromatic C-O (C2, C3) | 145 - 160 |
| Other Aromatic C | 115 - 140 |
| Benzylic -CH₂- | 70 - 75 |
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural confirmation.
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate carbon types. It would show positive signals for CH and CH₃ carbons, negative signals for CH₂ carbons (like the benzylic carbon), and no signals for quaternary carbons (including C1, C2, C3, and the carbonyl carbon).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly bonded. It would definitively link the benzylic CH₂ proton signal to the benzylic CH₂ carbon signal and each aromatic CH proton to its corresponding aromatic carbon, simplifying the assignment of the crowded aromatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 3-Benzyloxy-2-hydroxybenzaldehyde is expected to show characteristic absorption bands. Comparisons with related compounds like salicylaldehyde and 3-hydroxybenzaldehyde aid in the interpretation. arabjchem.orgresearchgate.netnist.gov
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic Hydroxyl | O-H stretch | 3200 - 3400 (broad) |
| Aldehyde C-H | C-H stretch | ~2850 and ~2750 |
| Aldehyde Carbonyl | C=O stretch | 1660 - 1680 (strong) |
| Aromatic Ring | C=C stretch | 1600, 1580, 1450 |
| Ether/Phenol (B47542) C-O | C-O stretch | 1200 - 1300 |
The C=O stretching frequency is expected to be lower than in a simple aliphatic aldehyde due to conjugation with the aromatic ring. arabjchem.org The broadness of the O-H stretch is indicative of hydrogen bonding.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of 3-Benzyloxy-2-hydroxybenzaldehyde, which includes two phenyl rings and a carbonyl group, is expected to give rise to distinct absorption bands. The spectrum is predicted to be dominated by intense π → π* transitions, characteristic of aromatic and conjugated systems. researchgate.net The presence of hydroxyl and ether auxochromic groups would likely shift these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzaldehyde. A less intense n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength. researchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns.
For 3-Benzyloxy-2-hydroxybenzaldehyde (MW = 228.24), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z of 228. The fragmentation pattern would be highly characteristic:
Base Peak: A very intense peak at m/z 91 is predicted. This corresponds to the highly stable tropylium (B1234903) (benzyl) cation, [C₇H₇]⁺, formed by the cleavage of the C-O bond of the ether linkage.
[M-1]⁺ Peak: A peak at m/z 227 resulting from the loss of the aldehydic hydrogen atom is common for aldehydes.
Other Fragments: Loss of the entire benzyloxy group (-OC₇H₇) would result in a fragment at m/z 137 .
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition. It would provide an exact mass for the molecular ion that is consistent with the formula C₁₄H₁₂O₃, thereby distinguishing it from other compounds with the same nominal mass.
Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 3-Benzyloxy-2-hydroxybenzaldehyde, with a molecular formula of C₁₄H₁₂O₃, the expected molecular weight is approximately 228.24 g/mol . biosynth.comnih.govsigmaaldrich.com ESI-HRMS analysis would confirm this with high accuracy, typically to several decimal places.
In ESI-MS, the molecule is ionized, often by protonation to form the [M+H]⁺ ion or by adduction with sodium to form [M+Na]⁺. For 3-Benzyloxy-2-hydroxybenzaldehyde, these would be observed at m/z values corresponding to these additions. Tandem mass spectrometry (MS/MS or MSⁿ) experiments can provide further structural information. nih.gov Fragmentation of the parent ion would likely involve the loss of the benzyl group (C₇H₇•, 91 Da) or the benzyloxy group (C₇H₇O•, 107 Da), providing characteristic peaks that help to confirm the presence of these structural motifs. The high resolution of the technique allows for the unambiguous determination of the elemental formula from the measured mass.
Table 1: ESI-HRMS Data for 3-Benzyloxy-2-hydroxybenzaldehyde
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [C₁₄H₁₂O₃+H]⁺ | 229.0814 | Consistent with high accuracy measurement |
| [C₁₄H₁₂O₃+Na]⁺ | 251.0633 | Consistent with high accuracy measurement |
Note: This table represents expected values. Actual observed values would be determined experimentally.
X-ray Diffraction (XRD) for Crystalline Structure Determination
The resulting crystal structure would reveal the planarity of the benzene (B151609) ring and the orientation of the aldehyde, hydroxyl, and benzyloxy substituents relative to the ring. For instance, an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen is expected, which would be confirmed by a short O-H···O distance in the crystal structure. nih.gov The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potentially hydrogen bonding, would also be elucidated. This information is invaluable for understanding the solid-state properties of the compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy (for metal complexes/radicals)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals and many transition metal complexes. As a diamagnetic organic molecule, 3-Benzyloxy-2-hydroxybenzaldehyde itself is EPR-silent.
However, EPR spectroscopy becomes a highly relevant and powerful tool when this compound is used as a ligand to form complexes with paramagnetic metal ions. nih.gov For example, if 3-Benzyloxy-2-hydroxybenzaldehyde were to coordinate with a metal ion like copper(II) or manganese(II), the resulting complex would be paramagnetic and could be studied by EPR. The EPR spectrum would provide detailed information about the electronic structure of the metal center, including its oxidation state, spin state, and the nature of the coordination environment provided by the ligand. The hyperfine coupling patterns in the spectrum can reveal which atoms are directly coordinated to the metal ion.
Furthermore, if the compound were involved in a reaction that generates a radical intermediate, EPR spectroscopy would be instrumental in detecting and characterizing that radical species.
Surface Morphology Analysis (e.g., Scanning Electron Microscopy) for Material Characterization
Scanning Electron Microscopy (SEM) is a technique used to visualize the surface topography and morphology of solid materials at high magnification. For 3-Benzyloxy-2-hydroxybenzaldehyde, which exists as a solid, SEM analysis can provide insights into the size, shape, and surface features of its particles or crystals. researchgate.net
If the material is prepared in a specific form, such as a thin film or as part of a composite material, SEM can be used to assess the uniformity, thickness, and integrity of the coating. researchgate.net For instance, if 3-Benzyloxy-2-hydroxybenzaldehyde were used as a precursor in the synthesis of a new material, SEM would be a critical tool for characterizing the morphology of the resulting product. The images generated by SEM can reveal details about the crystallinity, porosity, and any defects present on the surface of the material.
Chromatographic Methods for Purification and Analysis (e.g., TLC, Flash Chromatography)
Chromatographic techniques are indispensable for the purification and analysis of organic compounds like 3-Benzyloxy-2-hydroxybenzaldehyde.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. sigmaaldrich.comsigmaaldrich.com For 3-Benzyloxy-2-hydroxybenzaldehyde, a spot of a solution of the compound is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). The distance the compound travels up the plate relative to the solvent front (the Rf value) is characteristic of the compound in that specific solvent system and can be used for its identification.
Flash Chromatography is a preparative column chromatography technique used for the rapid purification of organic compounds. rsc.org After the synthesis of 3-Benzyloxy-2-hydroxybenzaldehyde, flash chromatography is often the method of choice for isolating the pure product from unreacted starting materials and byproducts. rsc.org The crude reaction mixture is loaded onto a column packed with a solid stationary phase (like silica gel), and a solvent or solvent mixture (eluent) is pushed through the column under pressure. The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the eluent, allowing for the collection of pure fractions of 3-Benzyloxy-2-hydroxybenzaldehyde.
Table 2: Chromatographic Methods for 3-Benzyloxy-2-hydroxybenzaldehyde
| Technique | Application | Typical Stationary Phase | Typical Mobile Phase |
|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity assessment | Silica gel | Ethyl acetate/Hexane mixture |
| Flash Chromatography | Purification of synthesized compound | Silica gel | Ethyl acetate/Hexane gradient |
Computational Chemistry and Theoretical Studies of 3 Benzyloxy 2 Hydroxy Benzaldehyde
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are fundamental in understanding the electronic nature of 3-Benzyloxy-2-hydroxy benzaldehyde (B42025). These methods provide a microscopic view of the molecule's structure and reactivity.
Hybrid Density Functional Theory (DFT) methods are widely employed to investigate the electronic properties of salicylaldehyde (B1680747) derivatives. researchgate.netnih.gov These methods, which incorporate a portion of the exact Hartree-Fock exchange, offer a balance between computational cost and accuracy. For a molecule like 3-Benzyloxy-2-hydroxy benzaldehyde, DFT calculations, often using functionals such as B3LYP with basis sets like 6-311++G(d,p), can be utilized to determine a range of electronic descriptors. researchgate.netnih.gov
These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and subsequently derive global reactivity descriptors. scielo.org.mxscielo.org.mx The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov For instance, a smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions.
| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable three-dimensional structure. | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |
| Natural Bond Orbital (NBO) Analysis | Details intramolecular charge transfer and stabilizing hyperconjugative interactions. | B3LYP/6-311++G(d,p) |
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a valuable tool for studying systems where electron correlation is significant, such as in the analysis of non-covalent interactions like hydrogen bonding. mdpi.com In this compound, the intramolecular hydrogen bond between the hydroxyl and aldehyde groups is a key structural feature. MP2 calculations can provide a more accurate description of the strength and nature of this hydrogen bond compared to some DFT functionals. mdpi.comsigmaaldrich.com
The energy of this intramolecular hydrogen bond can be estimated using computational techniques like the molecular tailoring approach (MTA), which involves the fragmentation of the molecule to isolate the interaction of interest. nih.gov Such calculations have been performed on a variety of ortho-hydroxybenzaldehydes to quantify the hydrogen bond energy. nih.gov
Furthermore, MP2 methods are suitable for investigating the potential for tautomerism in such molecules, for example, the equilibrium between the enol and keto forms. While the enol form is generally predominant in salicylaldehyde derivatives, computational methods like MP2 can quantify the energy difference between tautomers and the energy barrier for their interconversion.
Prediction and Simulation of Spectroscopic Data (IR, Raman, NMR)
Computational methods are instrumental in the prediction and interpretation of spectroscopic data for this compound. By simulating spectra, researchers can assign experimental bands and gain a deeper understanding of the molecule's vibrational and electronic transitions.
Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP with a suitable basis set. researchgate.net The calculated harmonic frequencies are often scaled to better match experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.net These simulations aid in the assignment of complex vibrational modes of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ruc.dk The calculated chemical shifts, when compared to experimental values, can help confirm the molecular structure and assign specific resonances.
Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra (UV-Vis). This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule.
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| FT-IR and Raman | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies and intensities |
| NMR (¹H and ¹³C) | GIAO-DFT | Chemical shifts |
| UV-Vis | TD-DFT | Absorption wavelengths (λmax) and oscillator strengths |
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking studies are powerful computational tools to predict and analyze the potential interactions of this compound with biological macromolecules, such as enzymes and receptors. fums.ac.irnih.gov These in silico techniques are crucial in drug discovery and development for identifying potential therapeutic targets and understanding the molecular basis of biological activity.
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. mdpi.com The binding affinity is typically estimated by a scoring function, which provides a measure of the strength of the interaction. For instance, docking studies on salicylaldehyde derivatives have been performed to investigate their potential as inhibitors of enzymes like tyrosinase and pancreatic lipase. fums.ac.irnih.gov Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.
| Potential Biological Target | Key Interactions Investigated | Significance |
|---|---|---|
| Tyrosinase | Hydrogen bonding, hydrophobic interactions, and metal chelation. | Potential as an anti-melanogenesis agent. fums.ac.ir |
| Pancreatic Lipase | Hydrogen bonding and hydrophobic interactions within the active site. | Potential for the development of anti-obesity agents. nih.gov |
| DNA Gyrase | Intercalation and groove binding to DNA. | Potential antimicrobial activity. nih.gov |
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry offers a powerful means to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.
For example, DFT calculations have been used to investigate the stereochemistry of the titanium-salicylaldehyde-catalyzed cyanation of benzaldehyde. acs.orgnih.gov Such studies can determine the rate-determining step of the reaction and explain the observed stereoselectivity. acs.orgnih.gov The reaction of salicylaldehydes with enolates to form chromane derivatives is another area where computational studies can shed light on the reaction mechanism, distinguishing between different possible pathways such as Knoevenagel condensation followed by intramolecular cyclization. beilstein-journals.orgnih.gov
Structure-Reactivity and Structure-Property Relationship Predictions
Computational methods are also employed to predict the relationship between the structure of a molecule and its reactivity or properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate chemical structure with biological activity or physical properties. researchgate.netjmaterenvironsci.com
For a series of substituted benzaldehydes, QSAR studies have been conducted to model their antimicrobial and antiallergic activities. nih.govleidenuniv.nl These models often use descriptors derived from computational chemistry, such as electronic, steric, and topological parameters. researchgate.net By developing a robust QSAR model, the activity of new, unsynthesized derivatives of this compound could be predicted, thereby guiding the design of more potent compounds.
Applications of 3 Benzyloxy 2 Hydroxy Benzaldehyde in Synthetic Organic Chemistry
Intermediate in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 3-Benzyloxy-2-hydroxybenzaldehyde makes it a key intermediate in the synthesis of various complex organic structures. The presence of the hydroxyl and aldehyde groups ortho to each other facilitates cyclization reactions, while the benzyloxy group serves as a protecting group that can be removed in later synthetic steps to reveal a reactive phenol (B47542).
One of the notable applications of this compound is as an intermediate in the synthesis of benzofuran (B130515) derivatives biosynth.com. Benzofurans are heterocyclic compounds that form the core structure of numerous biologically active natural products and synthetic pharmaceuticals. The synthesis can proceed through a condensation reaction followed by intramolecular cyclization, where the hydroxyl and aldehyde functionalities of the 3-benzyloxy-2-hydroxybenzaldehyde scaffold play a crucial role in forming the furan ring fused to the benzene (B151609) core.
The general synthetic utility is highlighted by its role as a starting material for molecules with potential therapeutic applications. For instance, related hydroxybenzaldehydes are precursors for compounds with vasculoprotective effects, indicating the potential for derivatives of 3-benzyloxy-2-hydroxybenzaldehyde to be explored in medicinal chemistry medchemexpress.comwikipedia.org.
Precursor for the Derivatization and Functionalization of Benzaldehyde (B42025) Compounds
3-Benzyloxy-2-hydroxybenzaldehyde is an excellent precursor for the derivatization and functionalization of benzaldehyde compounds, owing to its three distinct functional sites: the aldehyde, the hydroxyl group, and the benzyl (B1604629) ether biosynth.com. Each of these sites can be selectively modified to generate a library of new compounds with tailored properties.
Potential Derivatization Reactions:
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Aldehyde (-CHO) | Oxidation | KMnO₄, H₂O₂ | Carboxylic Acid (-COOH) |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Amine (-CH₂-NHR) | |
| Wittig Reaction | Phosphonium Ylide | Alkene (-CH=CHR) | |
| Condensation | Primary Amine (R-NH₂) | Imine/Schiff Base (-CH=NR) | |
| Hydroxyl (-OH) | Etherification | Alkyl Halide (R-X), Base | Ether (-OR) |
| Esterification | Acyl Chloride (R-COCl), Base | Ester (-O-CO-R) | |
| Benzyl Ether (-OCH₂Ph) | Hydrogenolysis (Deprotection) | H₂, Pd/C | Hydroxyl (-OH) |
The aldehyde group can undergo a wide range of transformations common to aromatic aldehydes, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines through condensation with primary amines scispace.com. The hydroxyl group can be alkylated or acylated to introduce further diversity. Furthermore, the benzyl group is a valuable protecting group for the phenolic oxygen. It is stable under many reaction conditions but can be readily removed via catalytic hydrogenolysis, unmasking the hydroxyl group for subsequent reactions. This controlled deprotection is a key strategy in multi-step syntheses.
Role in the Asymmetric Synthesis of Specialty Chemicals (e.g., Benzoquinones, Imines, Heterocycles)
Asymmetric synthesis, the controlled synthesis of a chiral molecule in a way that favors the formation of a specific enantiomer or diastereomer, is critical in the production of specialty chemicals and pharmaceuticals. 3-Benzyloxy-2-hydroxybenzaldehyde is a valuable starting material in this field, particularly for the synthesis of chiral benzoquinones, imines, and various heterocycles biosynth.com.
The aldehyde functional group can be converted into a chiral center through the addition of a nucleophile in the presence of a chiral catalyst or auxiliary. For example, the formation of chiral imines (Schiff bases) can be achieved by condensation with a chiral amine. These chiral imines can then act as intermediates, directing the stereochemistry of subsequent bond-forming reactions.
While specific studies detailing the asymmetric synthesis from 3-benzyloxy-2-hydroxybenzaldehyde are not abundant, the methodologies applied to other salicylaldehyde (B1680747) derivatives are directly relevant. For instance, a patent for isoquinoline inhibitors, which are complex nitrogen-containing heterocycles, notes the general applicability of asymmetric synthesis routes for related structures google.com. The synthesis of such complex heterocyclic scaffolds often relies on the precise stereochemical control offered by asymmetric reactions involving aldehyde precursors.
Catalytic Applications and Ligand Design for Metal Complexes
The ortho-hydroxybenzaldehyde motif is a cornerstone in coordination chemistry for designing ligands that can form stable complexes with a wide array of metal ions. These metal complexes often exhibit significant catalytic activity.
3-Benzyloxy-2-hydroxybenzaldehyde readily undergoes a condensation reaction with primary amines to form Schiff bases, also known as imines scispace.com. This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (-C=N-).
The resulting Schiff base ligands, which possess an imine nitrogen and a phenolic oxygen, are excellent chelating agents. The oxygen and nitrogen atoms act as donor sites that can coordinate to a central metal ion, forming stable metal complexes. The bulky benzyloxy group at the 3-position can provide steric influence, affecting the geometry and coordination environment of the resulting metal complex.
Numerous studies have reported the synthesis of Schiff base metal complexes using analogous hydroxybenzaldehydes, such as 3-hydroxybenzaldehyde (B18108) and 2-hydroxybenzaldehyde (salicylaldehyde) researchgate.netjmchemsci.com. These studies demonstrate the formation of complexes with a variety of transition metals, which are characterized using several spectroscopic and analytical techniques.
Examples of Metal Complexes with Analogous Hydroxybenzaldehyde-Derived Schiff Bases:
| Aldehyde Precursor | Amine | Metal Ion(s) | Characterization Methods |
| 3-Hydroxybenzaldehyde | p-Toluidine | Ni(II), Fe(II), Co(II), Mn(II), Zn(II) | FT-IR, UV-Vis, AAS, ¹H-NMR, X-ray |
| 2-Hydroxybenzaldehyde | (Z)-3-Hydrazineylideneindolin-2-one | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | FT-IR, ¹H-NMR, ¹³C-NMR, Mass Spec |
| 2,4-Dihydroxybenzaldehyde (B120756) | α-Naphthylamine | Cu(II), Ni(II), Zn(II) | IR, UV-Vis, ¹H-NMR, Molar Conductance |
These complexes exhibit diverse geometries, including octahedral and square-planar, depending on the metal ion and the specific structure of the Schiff base ligand scirj.org.
The metal complexes derived from Schiff bases are of significant interest for their catalytic properties. The coordinated metal ion can act as a Lewis acid, activating substrates and facilitating a variety of organic transformations.
Oxidation Catalysis: Schiff base-metal complexes are widely investigated as catalysts for oxidation reactions researchgate.net. The metal center can exist in multiple oxidation states, enabling it to participate in redox cycles. While direct catalytic studies using complexes of 3-benzyloxy-2-hydroxybenzaldehyde are not extensively documented, complexes of related ligands are known to catalyze the oxidation of alcohols, olefins, and other organic substrates. The electronic and steric environment provided by the ligand, which can be tuned by substituents like the benzyloxy group, is crucial for controlling the catalyst's activity and selectivity.
Condensation Catalysis: These metal complexes can also catalyze condensation reactions, such as the Henry (nitroaldol) reaction or Knoevenagel condensation. By coordinating to the aldehyde substrate, the metal complex can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thereby promoting the condensation process. The design of the ligand is key to achieving high yields and, in the case of chiral complexes, high enantioselectivity.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the mechanistic insights into the biological activities of 3-Benzyloxy-2-hydroxybenzaldehyde as per the requested outline.
Searches for the specific antioxidant, anti-inflammatory, and antimicrobial properties of this compound did not yield peer-reviewed research studies with detailed findings. The available information is primarily limited to chemical supplier data, which does not include biological activity.
Research is available for structurally related compounds such as 3-hydroxybenzaldehyde and other benzaldehyde derivatives. However, per the instructions to focus solely on 3-Benzyloxy-2-hydroxybenzaldehyde, the findings for these other compounds cannot be used to describe the specific mechanisms of the requested molecule.
Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the following sections and subsections for 3-Benzyloxy-2-hydroxybenzaldehyde :
Mechanistic Insights into Biological Activities of 3 Benzyloxy 2 Hydroxy Benzaldehyde
Interaction with Specific Molecular Targets and Biochemical Pathways
The biological activity of 3-Benzyloxy-2-hydroxybenzaldehyde stems from its interaction with various molecular targets and its involvement in key biochemical pathways. Its chemical structure, featuring an aldehyde group, a hydroxyl group, and a benzyloxy group, dictates its reactivity and how it engages with biological systems.
Role as an Electrophile in Biological Systems
The aldehyde functional group in 3-Benzyloxy-2-hydroxybenzaldehyde confers electrophilic properties to the molecule. This allows it to react with nucleophilic entities within biological systems, such as the side chains of amino acids in proteins. This reactivity is a key aspect of its mechanism of action, enabling it to form covalent bonds with its molecular targets and thereby modulate their function.
Modulation of Enzyme Activities
Research has shown that 3-Benzyloxy-2-hydroxybenzaldehyde can modulate the activity of various enzymes. A notable example is its interaction with adenyl cyclase, which leads to the activation of the cyclic AMP (cAMP) pathway. The resulting increase in cAMP levels can activate protein kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby influencing a wide range of cellular processes, including gene expression and cell signaling.
Studies on Enzyme-Catalyzed Reactions and Biochemical Pathway Probing
Due to its chemical reactivity and interaction with enzymes, 3-Benzyloxy-2-hydroxybenzaldehyde has been utilized as a probe in studies of enzyme-catalyzed reactions and for the investigation of biochemical pathways. Its ability to interact with specific enzymes allows researchers to study enzyme kinetics, mechanisms, and inhibition. By observing the effects of this compound on cellular processes, scientists can gain insights into the workings of complex biochemical networks.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological effects of 3-Benzyloxy-2-hydroxybenzaldehyde are intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to understand how specific structural features of the molecule contribute to its biological activity.
Comparative Analysis of Biological Effects with Analogous Benzaldehyde (B42025) Derivatives
The biological activities of 3-benzyloxy-2-hydroxy benzaldehyde are best understood when compared with structurally similar benzaldehyde derivatives. The nature, position, and combination of substituents on the benzaldehyde ring profoundly influence its efficacy in various biological applications, including anticancer, antimicrobial, and antioxidant activities.
Anticancer Activity
Research into benzyloxybenzaldehyde derivatives has revealed significant anticancer properties, particularly against human leukemia (HL-60) cells. nih.govresearchgate.net A comparative study of various derivatives showed that the arrangement of the benzyloxy and other functional groups is critical for cytotoxicity. For instance, compounds such as 2-(benzyloxy)benzaldehyde (B185962) and its derivatives with methoxy (B1213986) or chloro groups exhibited significant activity. nih.gov The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase, linked to the loss of mitochondrial membrane potential. nih.govresearchgate.net
Interestingly, the position of a methoxy group on the benzyl (B1604629) ring attached to the oxygen, as in 2-[(3-methoxybenzyl)oxy]benzaldehyde, was found to be the most potent among the tested derivatives, highlighting the subtle structural requirements for enhanced activity. nih.govresearchgate.net The parent compound, benzaldehyde, is also known to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3 family proteins. researchgate.net
Another avenue of anticancer action for these derivatives is the inhibition of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer cell differentiation and proliferation. nih.govmdpi.com Specific benzyloxybenzaldehyde scaffolds have been identified as potent and selective inhibitors of ALDH1A3. researchgate.net A comparative analysis showed that the linker between the two aromatic rings is crucial; a methyloxy (-CH2O-) linker, as found in some benzyloxybenzaldehydes, conferred significantly higher inhibitory activity against ALDH1A3 compared to an ester linker. nih.govmdpi.com
Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives against HL-60 Leukemia Cells
| Compound | Key Structural Features | Observed Biological Effect | Reported Mechanism of Action |
|---|---|---|---|
| This compound | Benzyloxy group at C3, Hydroxy group at C2 | Data not specifically detailed in the provided context, but analogs show significant activity. | Likely involves apoptosis induction and cell cycle arrest, similar to its analogs. |
| 2-(Benzyloxy)benzaldehyde | Benzyloxy group at C2 | Significant cytotoxic activity at 1-10 µM. nih.gov | Induces apoptosis, causes loss of mitochondrial membrane potential, arrests cell cycle at G2/M. nih.gov |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | Methoxy group on the benzyl ring | Most potent among a series of tested derivatives. nih.govresearchgate.net | Induces apoptosis and disrupts mitochondrial function. nih.govresearchgate.net |
| 2-(Benzyloxy)-3-methoxybenzaldehyde (Benzyl vanillin) | Benzyloxy group at C2, Methoxy group at C3 | Anti-proliferative activity. researchgate.net | Affects cell cycle progression at G2/M phase, disrupts mitochondrial functioning. researchgate.net |
| Benzaldehyde | Unsubstituted | Suppresses cancer cell growth. researchgate.net | Inhibits PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways by regulating 14-3-3ζ protein. researchgate.net |
Antimicrobial Activity
The antimicrobial properties of benzaldehyde derivatives are strongly dependent on the type and position of substituents on the benzene (B151609) ring. A comprehensive study comparing 35 benzaldehydes against various pathogens revealed key structural-activity relationships. nih.gov
Generally, the aldehyde group confers more potent bactericidal activity than a carboxyl group. nih.gov The presence and number of hydroxyl groups significantly enhance this activity, with trisubstituted hydroxyl derivatives being more active than di- and monosubstituted ones. nih.gov For instance, 2,4,6-trihydroxybenzaldehyde (B105460) and 2,3,4-trihydroxybenzaldehyde (B138039) were among the most active compounds. nih.gov The position of the hydroxyl group is also critical; a hydroxyl group at the 2-position (ortho to the aldehyde) particularly enhances the activity of benzaldehydes. nih.gov In contrast, methoxy groups are generally less effective than hydroxyl groups in conferring antibacterial properties. nih.gov
The mechanism of action for some of these derivatives involves compromising the bacterial cell membrane. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to increase the release of intracellular proteins and nucleic acids from Staphylococcus aureus, indicating cell membrane damage. nih.gov Further modifications, such as converting hydroxybenzaldehydes into hydrazone Schiff bases, can also enhance antibacterial activity, with lipophilicity playing a role in their effectiveness. analis.com.my
Table 2: Comparative Antibacterial Activity of Substituted Benzaldehydes
| Compound | Substitution Pattern | Relative Antibacterial Activity | Key Finding |
|---|---|---|---|
| 2-Hydroxybenzaldehyde | 2-OH | Active. nih.gov | The 2-OH group enhances activity compared to the unsubstituted benzaldehyde. nih.gov |
| 3-Hydroxybenzaldehyde (B18108) | 3-OH | Less active than 2-OH and 4-OH isomers. nih.gov | Positional isomerism significantly impacts efficacy. |
| 2,3-Dihydroxybenzaldehyde (B126233) | 2,3-diOH | Highly Active. nih.gov | Multiple hydroxyl groups increase potency. nih.gov |
| 2-hydroxy-4-methoxybenzaldehyde | 2-OH, 4-OCH3 | Active. nih.govnih.gov | OH group is more critical for activity than the OCH3 group. The mechanism involves cell membrane disruption. nih.govnih.gov |
| 3-Alkoxybenzaldehyde Derivatives | 3-OR (long alkyl chain) | Active (as hydrazones). analis.com.my | Increased lipophilicity from longer alkyl chains can enhance antibacterial action. analis.com.my |
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is primarily linked to the presence of hydroxyl groups, which can scavenge free radicals. Comparative studies on hydroxybenzyl alcohol isomers (which are closely related to hydroxybenzaldehydes) demonstrated a clear structure-activity relationship. nih.gov Both 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol showed better radical scavenging and antioxidant properties than the 3-hydroxybenzyl alcohol isomer. nih.gov This suggests that the position of the hydroxyl group is a key determinant of antioxidant capacity.
Similarly, 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have been shown to possess protective effects against oxidative stress. nih.gov They can increase the viability of astrocytes under stress by activating antioxidant enzymes and influencing signaling pathways like the Shh pathway. nih.gov The introduction of a benzyloxy group, as in this compound, adds a large, lipophilic moiety which can influence the compound's ability to interact with cellular membranes and radical species, though direct comparative antioxidant data is less prevalent in the literature.
Future Research Directions and Emerging Paradigms
Integration of Artificial Intelligence and Machine Learning in Compound Research
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how compounds like 3-Benzyloxy-2-hydroxybenzaldehyde are studied and utilized. Machine learning (ML) models, trained on vast datasets of chemical reactions and molecular properties, offer powerful predictive capabilities that can accelerate the research and development cycle. nih.govarxiv.org
Key applications include:
Property Prediction: AI algorithms, particularly deep learning and neural networks, can be trained to predict the physicochemical properties, biological activity, and potential toxicity of novel derivatives of 3-Benzyloxy-2-hydroxybenzaldehyde before they are ever synthesized. nih.gov This in silico screening allows researchers to prioritize candidates with the highest potential for success, saving significant time and resources. For instance, ML models can forecast parameters like solubility, binding affinity to specific protein targets, and metabolic stability.
Synthesis Planning: Retrosynthesis, the process of planning a chemical synthesis backwards from the target molecule, is a complex task that can be significantly enhanced by AI. mit.eduresearchgate.net AI-driven tools can analyze the structure of a complex derivative of 3-Benzyloxy-2-hydroxybenzaldehyde and propose multiple, efficient synthetic routes by drawing on millions of published chemical reactions. arxiv.org These systems can identify the most cost-effective and highest-yielding pathways, considering factors like the availability of starting materials and reaction compatibility. mit.edu
Target Identification and Off-Target Effects: AI can analyze the structural features of 3-Benzyloxy-2-hydroxybenzaldehyde to predict its potential biological targets (on-targets) as well as unintended interactions (off-targets). nih.gov Cloud-based AI platforms can screen the compound against entire proteomes to identify likely binding partners, which can help elucidate its mechanism of action and predict potential adverse effects early in the drug discovery process. nih.gov
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
While traditional methods for synthesizing 3-Benzyloxy-2-hydroxybenzaldehyde are established, future research will focus on developing more efficient, sustainable, and scalable production strategies.
Standard Synthesis: The conventional laboratory synthesis involves the reaction of 2,3-dihydroxybenzaldehyde (B126233) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate and a solvent such as acetone (B3395972) or dimethylformamide (DMF). A similar Williamson etherification is used for related isomers, such as the synthesis of 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) from 2,4-dihydroxybenzaldehyde (B120756). orientjchem.org
Green Chemistry Approaches: A significant future direction is the adoption of green chemistry principles. One promising avenue is the vapor-phase benzylation of phenols using basic metal oxide catalysts at high temperatures (300°C to 600°C). google.com This method avoids the use of hazardous solvents and can exhibit high selectivity for ortho-benzylated products, minimizing waste. google.com Another approach involves the rearrangement of benzyl phenyl ether over an activated alumina (B75360) catalyst to selectively produce o-benzylphenol, a related structural motif. google.com
Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov Implementing the synthesis of 3-Benzyloxy-2-hydroxybenzaldehyde in a flow reactor could lead to higher yields, reduced reaction times, and better process control. acs.org Flow systems are particularly adept at handling hazardous reagents and allow for the seamless integration of multiple reaction and purification steps, accelerating the production of active pharmaceutical ingredients. nih.gov
Table 1: Comparison of Synthetic Methodologies
| Methodology | Description | Key Advantages | Potential for 3-Benzyloxy-2-hydroxybenzaldehyde |
|---|---|---|---|
| Conventional Batch Synthesis | Reaction of a dihydroxybenzaldehyde with benzyl bromide using a base like K₂CO₃ in a solvent (e.g., DMF, acetone). | Well-established, reliable for lab-scale synthesis. | Standard, but less efficient and sustainable for large-scale production. |
| Vapor-Phase Catalysis | Contacting a phenol (B47542) and benzyl alcohol with a basic metal oxide catalyst in the vapor phase at high temperatures. google.com | Solvent-free, high selectivity for ortho-alkylation, potential for continuous processing. google.com | A promising green alternative for industrial-scale synthesis. |
| Flow Chemistry | Reactants are continuously pumped through a reactor, allowing for precise control over reaction conditions. nih.govacs.org | Enhanced safety, higher yields, faster reactions, easy scalability, integration of steps. nih.gov | Ideal for optimizing synthesis and enabling safe, efficient, large-scale production. |
Advanced Spectroscopic and Imaging Techniques for Deeper Characterization
A thorough understanding of the three-dimensional structure and intermolecular interactions of 3-Benzyloxy-2-hydroxybenzaldehyde is crucial for predicting its behavior. While standard spectroscopic methods are routinely used, advanced techniques provide deeper insights.
Standard Characterization: The structure is typically confirmed using a suite of spectroscopic methods. nih.gov
¹H NMR: Expected signals include an aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.5–8.0 ppm), a phenolic hydroxyl proton, and peaks corresponding to the benzyloxy group.
IR Spectroscopy: Key vibrational bands confirm the presence of functional groups, such as the phenolic O-H stretch (~3200 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹). docbrown.info
Mass Spectrometry (GC-MS): Used to confirm the molecular weight and analyze fragmentation patterns, such as the characteristic loss of the benzyl or benzyloxy group.
Advanced Techniques:
X-ray Crystallography: This technique provides unambiguous confirmation of the solid-state structure, revealing precise bond lengths, bond angles, and the conformation of the molecule. nih.gov Studies on multi-substituted benzaldehyde (B42025) derivatives have shown how weak intermolecular forces like C–H⋯O hydrogen bonds and π–π stacking interactions dictate the crystal packing, which influences physical properties like solubility and melting point. nih.gov
Computational Analysis: Density Functional Theory (DFT) calculations can be used to predict optimized geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, which can then be compared with experimental data for validation. researchgate.netepa.gov These computational studies also allow for the analysis of molecular orbitals (HOMO-LUMO) and electrostatic potential maps, providing insight into the molecule's reactivity. researchgate.net
Overtone Spectroscopy: This specialized vibrational spectroscopy technique is sensitive to anharmonicity in bond vibrations, particularly C-H bonds. It has been used to study the subtle electronic effects of substituents on the aryl C-H bonds in various benzaldehyde derivatives, offering a finer level of detail than conventional IR spectroscopy. ias.ac.in
Exploration of New Biological Targets and Therapeutic Modalities
Derivatives of benzyloxybenzaldehyde have shown significant promise in medicinal chemistry, and future research aims to identify new biological targets and develop novel therapeutic strategies. nih.govresearchgate.net
Anticancer Activity: A series of benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity against human leukemia (HL-60) cells. nih.govresearchgate.net The mechanism of action involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, which are key goals in cancer therapy. nih.gov Some of these compounds were found to disrupt the mitochondrial membrane potential, a critical event in the apoptotic pathway. researchgate.net
Enzyme Inhibition: A major emerging application is the design of specific enzyme inhibitors. For example, novel benzyloxybenzaldehyde derivatives have been designed and synthesized as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancer stem cells and linked to chemotherapy resistance. mdpi.com The methyloxy linker between the aromatic rings was found to be crucial for high inhibitory activity. mdpi.com The parent compound has also been noted to interact with adenyl cyclase, an enzyme involved in cellular signaling pathways.
Antioxidant and Anti-inflammatory Properties: The phenolic hydroxyl group in 3-Benzyloxy-2-hydroxybenzaldehyde suggests potential antioxidant activity. The compound and its derivatives can act as radical scavengers, mitigating cellular damage caused by oxidative stress. jchr.orgnih.gov This antioxidant capacity is often linked to anti-inflammatory effects, as oxidative stress is a key driver of inflammation.
Antimicrobial Activity: Substituted salicylaldehydes, the parent class of this compound, are known to have antimicrobial properties. nih.gov While unsubstituted salicylaldehyde (B1680747) shows minimal activity, the addition of substituents can dramatically increase potency against various bacterial and fungal strains. nih.gov Future work will involve screening 3-Benzyloxy-2-hydroxybenzaldehyde and its derivatives against a panel of clinically relevant microbes to explore their potential as new anti-infective agents.
Table 2: Investigated Biological Activities of Benzyloxybenzaldehyde Derivatives
| Biological Activity | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Human Leukemia (HL-60) cells | Induction of apoptosis, cell cycle arrest, loss of mitochondrial membrane potential. | nih.govresearchgate.net |
| Enzyme Inhibition | Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Selective inhibition, potential to overcome chemoresistance. | mdpi.com |
| Antioxidant | Free radical scavenging | Mitigation of oxidative stress. | jchr.orgnih.gov |
| Antimicrobial | Bacterial and fungal strains | Inhibition of microbial growth (activity is substituent-dependent). | nih.gov |
Design of Novel Catalytic Systems Based on 3-Benzyloxy-2-hydroxy Benzaldehyde Derivatives
The structural features of 3-Benzyloxy-2-hydroxybenzaldehyde make it an excellent building block for designing sophisticated catalysts. The adjacent hydroxyl and aldehyde groups can act as a bidentate (O,O'-) chelation site for metal ions, forming stable complexes. mdpi.comnih.gov
This chelating ability is the foundation for several research avenues:
Schiff Base Ligands: The aldehyde group can readily react with primary amines to form Schiff bases (imines). These Schiff base ligands, derived from 3-benzyloxy-2-hydroxybenzaldehyde, are highly versatile and can be coordinated to a wide range of transition metals (e.g., Palladium, Iron, Cobalt). mdpi.comnih.gov
Homogeneous Catalysis: The resulting metal-Schiff base complexes can function as highly efficient homogeneous catalysts for various organic transformations. By modifying the amine component of the Schiff base or the metal center, the catalytic activity and selectivity can be fine-tuned for specific reactions, such as oxidations, reductions, or carbon-carbon bond-forming reactions.
Asymmetric Catalysis: By using chiral amines in the synthesis of the Schiff base ligand, it is possible to create chiral metal complexes. These complexes can serve as asymmetric catalysts, which are of paramount importance in the pharmaceutical industry for producing enantiomerically pure drugs.
Development of Research Probes for Complex Biological Systems
The salicylaldehyde scaffold is a well-established platform for the development of fluorescent probes for bioimaging and sensing. nih.govresearchgate.net 3-Benzyloxy-2-hydroxybenzaldehyde is an ideal candidate for this application due to its inherent structural motifs.
Fluorescent Chemosensors: Derivatives of this compound can be designed to act as chemosensors that signal the presence of specific analytes, such as metal ions, through a change in their fluorescence. nih.gov For instance, Schiff bases derived from salicylaldehydes have been shown to be highly selective and sensitive probes for detecting ions like Al³⁺ and Zn²⁺. nih.govresearchgate.net The binding of the metal ion to the probe can inhibit processes like photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), leading to a significant "turn-on" or shift in the fluorescence signal. nih.gov
Bioimaging: Because these probes can be designed to function in aqueous environments and exhibit low cytotoxicity, they are powerful tools for visualizing biological processes within living cells. researchgate.net A fluorescent probe based on the 3-benzyloxy-2-hydroxybenzaldehyde scaffold could be used to map the distribution and concentration of specific metal ions in different cellular compartments, providing insights into their roles in health and disease. nih.govresearchgate.net
Advanced Applications: The utility of such probes extends beyond cell imaging. Salicylaldehyde-based sensors have been successfully applied in the analysis of real-world samples, including food and pharmaceutical products, and even for the development of latent fingerprints in forensic science. nih.govnih.gov
Q & A
Basic: What synthetic strategies are recommended for preparing 3-Benzyloxy-2-hydroxy benzaldehyde?
Answer:
- Protection-Deprotection Approach : Start with 2,3-dihydroxybenzaldehyde. Protect the 3-hydroxy group using benzyl bromide (BnBr) in a basic medium (e.g., NaH/THF), followed by selective deprotection of the 2-hydroxy group if required. This mirrors benzyloxy group installation in polyhydroxy aromatic systems .
- Formylation : Alternatively, introduce the aldehyde group via Vilsmeier-Haack formylation after benzyl protection, ensuring regioselectivity through steric or electronic directing groups .
- Validation : Confirm regiochemistry using (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm) and (aldehyde carbon at δ 190–200 ppm) .
Basic: How can the purity and structure of this compound be characterized?
Answer:
- Chromatography : Use HPLC or GC-MS to assess purity. For GC-MS, monitor molecular ion peaks (e.g., m/z ~242 for [M]) and fragmentation patterns (e.g., loss of benzyloxy group at m/z 91) .
- Spectroscopy :
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX or ORTEP-III for refinement .
Advanced: How do reaction conditions influence the catalytic oxidation of benzaldehyde derivatives like this compound?
Answer:
- Acid-Base Effects : Supports with Lewis acidity (e.g., ZrO) enhance aldehyde stability by coordinating the carbonyl group, reducing over-oxidation to carboxylic acids .
- Selectivity Control : In styrene oxidation, Ce-MOF catalysts show 80% selectivity for epoxides over benzaldehyde (20%), highlighting the role of catalyst topology in directing reactivity .
- Contradictions : Discrepancies in selectivity (e.g., 80% vs 20% in different systems) may arise from competing radical pathways or solvent polarity effects .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
- Hybrid DFT/G3B3 : Calculate vertical ionization potentials (VIPs) and adiabatic ionization potentials (AIPs) to assess electron-donating effects of substituents. For benzaldehyde derivatives, VIPs typically range 8.25–10.37 eV .
- MP2 Methods : Model hydrogen bonding and tautomerism between aldehyde and hydroxy groups, which influence reactivity in protic solvents .
Basic: What safety protocols should be followed when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid release into waterways .
- First Aid : For eye contact, irrigate with water for 15 minutes; for ingestion, rinse mouth and seek medical attention .
Advanced: How can conflicting NMR data for benzaldehyde derivatives be resolved?
Answer:
- Dynamic Effects : Use variable-temperature NMR to distinguish tautomers (e.g., keto-enol equilibria) .
- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns .
- 2D NMR : Employ HSQC or HMBC to correlate ambiguous protons with neighboring carbons .
Advanced: What role does this compound play in natural product synthesis?
Answer:
- Building Block : Serve as a precursor for lignans or flavonoids via [3,3]-sigmatropic rearrangements or Michael additions .
- Cascade Reactions : Example: Coupling with propargyl alcohols to form benzofuran scaffolds under Pd catalysis .
Basic: How can solvent choice affect the reactivity of this compound?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize transition states via hydrogen bonding, accelerating nucleophilic additions to the aldehyde group .
- Aprotic Solvents (e.g., THF) : Favor enolate formation in base-mediated reactions, enhancing electrophilic substitution at the aromatic ring .
Advanced: What thermodynamic data are critical for modeling reactions involving this compound?
Answer:
- Enthalpy of Formation : Derived from combustion calorimetry or computational methods (e.g., G3B3) .
- Vapor Pressure : Use Clausius-Clapeyron equations to predict volatility during high-temperature reactions .
Advanced: How can catalytic systems be optimized for selective functionalization of the aldehyde group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
